molecular formula C15H19N3OS B4833141 N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea

N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea

Cat. No. B4833141
M. Wt: 289.4 g/mol
InChI Key: MICJVNMSKFYKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising results in the treatment of various diseases, including cancer and inflammation. In

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1 is not fully understood. However, it has been proposed that it exerts its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In a study by Zhang et al. (2019), N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1 was found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in mice with acute lung injury. In another study by Wang et al. (2018), N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1 was found to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1 in lab experiments is its potent anti-cancer and anti-inflammatory effects. This makes it a promising candidate for the development of new therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for the study of N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, the development of new synthesis methods for N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1 could improve its availability and reduce its cost, making it more accessible for research and clinical use.
Conclusion
In conclusion, N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1 is a synthetic N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea that has shown promising results as a therapeutic agent for various diseases. Its anti-cancer and anti-inflammatory effects make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.

Scientific Research Applications

Compound 1 has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. In a study conducted by Wang et al. (2018), N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1 was found to inhibit the growth of cancer cells in vitro and in vivo. Another study by Zhang et al. (2019) showed that N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea 1 had potent anti-inflammatory effects in mice with acute lung injury.

properties

IUPAC Name

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-6-5-7-11(8-10)16-13(19)18-14-17-12(9-20-14)15(2,3)4/h5-9H,1-4H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICJVNMSKFYKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(4-tert-butyl-1,3-thiazol-2-yl)-N'-(3-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.